molecular formula C10H12O4 B169511 Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate CAS No. 199190-62-0

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate

Cat. No. B169511
M. Wt: 196.2 g/mol
InChI Key: QVDTYXCLXITUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate, also known as EMCC, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. EMCC belongs to the family of cyclohexanone derivatives and has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes and receptors. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been found to modulate the activity of the N-methyl-D-aspartate receptor, a receptor involved in the regulation of synaptic plasticity and memory formation.

Biochemical And Physiological Effects

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which can contribute to the development of various diseases. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments, including its high yield and purity, its stability, and its ease of synthesis. However, Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate.

Future Directions

There are several future directions for research on Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate, including the development of new drugs and therapies based on its biochemical and physiological properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of scientific research. Some possible future directions for research on Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate include the optimization of its synthesis method, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate is a promising compound with interesting biochemical and physiological properties that make it a promising candidate for further investigation in various fields of scientific research. The synthesis method of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been optimized to improve its efficiency and reproducibility, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper.

Synthesis Methods

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate can be synthesized by the reaction of 4-hydroxycyclohexanone with methyl vinyl ketone in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to obtain Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate in high yield and purity. The synthesis of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been optimized by various research groups to improve the efficiency and reproducibility of the reaction.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities, making it a promising candidate for the development of new drugs and therapies. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and the N-methyl-D-aspartate receptor.

properties

CAS RN

199190-62-0

Product Name

Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C10H12O4/c1-3-14-9(13)10(2)5-4-7(11)6-8(10)12/h4-6,11H,3H2,1-2H3

InChI Key

QVDTYXCLXITUJA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C=CC(=CC1=O)O)C

Canonical SMILES

CCOC(=O)C1(C=CC(=CC1=O)O)C

synonyms

2,4-Cyclohexadiene-1-carboxylicacid,4-hydroxy-1-methyl-6-oxo-,ethylester(9CI)

Origin of Product

United States

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